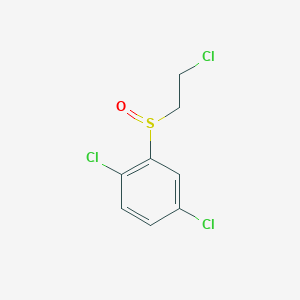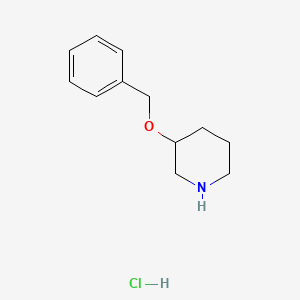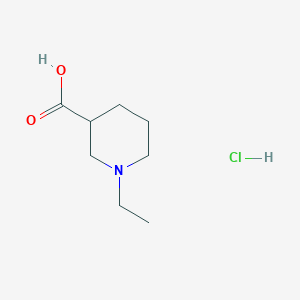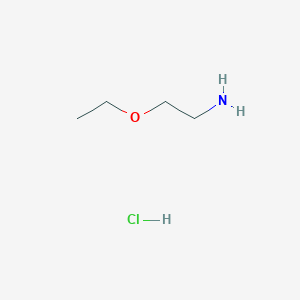
1,4-二氯-2-(2-氯乙磺酰基)苯
描述
1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene, also known as DCCEB or dichlofluanid, is an organic compound. It has a molecular weight of 257.57 . The IUPAC name for this compound is 1,4-dichloro-2-[(2-chloroethyl)sulfinyl]benzene .
Molecular Structure Analysis
The InChI code for 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene is 1S/C8H7Cl3OS/c9-3-4-13(12)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The melting point of 1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene is between 68-69 degrees Celsius .
科学研究应用
有机化学合成催化剂
1,4-二氯-2-(2-氯乙磺酰基)苯及其相关化合物在有机合成中具有应用。例如,1,3,5-三(氢硫酸盐)苯,一种相关化合物,被用作 4,4'-(芳基亚甲基)双(1H-吡唑-5-醇) 合成中的催化剂。这证明了此类化学物质在生态友好条件下促进有机反应中的作用 (Karimi-Jaberi 等,2012)。
光化学合成
另一个应用是在光化学合成中。含有二氯萘醌和呋喃衍生物(与 1,4-二氯-2-(2-氯乙磺酰基)苯在结构上相似)的溶液的辐照,导致形成氯代糠基萘醌。这突出了此类化合物在光化学诱导反应中的作用 (丸山和 Ōtsuki,1977)。
在聚合物化学中的作用
该化合物还在聚合物化学中得到应用。例如,1-苯磺酰基哌啶和三氟甲磺酸酐(涉及类似亚磺酰基的反应)的组合在聚合物化学中活化了硫代糖苷。这个过程对于合成不同的糖苷键很重要 (Crich 和 Smith,2001)。
环境研究
该化合物及其类似物也在环境研究中发挥作用。氯代苯,如 1,4-二氯-2-(2-氯乙磺酰基)苯,广泛用于各种应用,并因其环境影响而受到研究。它们是化学生产中的中间体,具有广泛的环境应用和影响 (Morita,1977)。
安全和危害
属性
IUPAC Name |
1,4-dichloro-2-(2-chloroethylsulfinyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3OS/c9-3-4-13(12)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNCAEADPJTMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419200.png)
![4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1419201.png)






![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)

![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)



